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Compound of Interest

Compound Name: Bunamidine Hydrochloride

Cat. No.: B086558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bunamidine Hydrochloride
Bunamidine Hydrochloride is a potent anthelmintic agent primarily used in veterinary

medicine.[1] It is classified as a taeniacide due to its high efficacy against various tapeworm

species.[2] The compound is the hydrochloride salt of Bunamidine, with the chemical name

N,N-dibutyl-4-(hexyloxy)-1-naphthalenecarboximidamide hydrochloride.[3] Its primary

application is in the treatment of parasitic infections in canines and felines, particularly those

caused by Echinococcus granulosus, Taenia hydatigena, Taenia pisiformis, and Dipylidium

caninum.[1][4][5] Understanding its chemical structure, biological activity, and the potential for

developing structural analogs is crucial for the discovery of new and improved anthelmintic

drugs.

Core Chemical Structure and Physicochemical
Properties
Bunamidine possesses a distinct chemical scaffold consisting of a 4-(hexyloxy)-1-

naphthamidine core substituted with two butyl groups on the amidine nitrogen. This structure

imparts specific physicochemical properties that are critical to its biological activity and

pharmacokinetic profile.
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Property Value Source

CAS Number 1055-55-6 [1]

Molecular Formula C25H39ClN2O [1]

Molecular Weight 419.05 g/mol [6]

IUPAC Name

N,N-dibutyl-4-

hexoxynaphthalene-1-

carboximidamide;hydrochloride

[3]

Appearance Solid powder [6]

logP (Predicted) 7.13 [7]

pKa (Strongest Basic) 11.36 [7]

Structural Analogs and Derivatives
The development of Bunamidine analogs focuses on modifying its core structure to enhance

efficacy, broaden the spectrum of activity, or improve the safety profile. Key modifications can

be explored at three primary positions: the N,N-dibutyl group, the alkoxy chain, and the

naphthalene ring system.

N-Amidine Substituents: Altering the N,N-dibutyl groups can influence the compound's

lipophilicity and interaction with its biological target. Exploring different alkyl or aryl

substituents could modulate potency and selectivity.

Alkoxy Chain Length: The hexyloxy group is a significant contributor to the molecule's

lipophilicity. Varying the length and branching of this chain can impact membrane

permeability and pharmacokinetic properties.

Naphthalene Core Modifications: The naphthalene ring can be substituted or replaced with

other aromatic or heterocyclic systems. For instance, benzamidine derivatives, which share

the core amidine functional group, have been synthesized and investigated for a range of

biological activities, including antifungal and antibacterial properties.[8][9] Some research

has explored linking arylamidino groups with heterocyclic moieties like 1,2,3-triazoles to

generate novel compounds with significant in vivo antifungal efficacy.[8][10]
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Biological Activity and Mechanism of Action
Anthelmintic Spectrum and Efficacy
Bunamidine Hydrochloride is highly effective against both mature and immature stages of

cestodes. Its efficacy has been demonstrated in numerous in vivo studies. Different salts of

Bunamidine have also been evaluated to optimize drug delivery and efficacy.

Compound
Target
Parasite

Host
Dose
(mg/kg)

Efficacy Source

Bunamidine

Hydrochloride

Immature E.

granulosus
Dogs 25 - 50

85.9 - 98.8%

clearance
[4]

Bunamidine

Hydrochloride

Mature E.

granulosus
Dogs 25 - 50

100%

clearance
[4]

Bunamidine

Hydrochloride

Taenia

pisiformis
Dogs 12.5

80%

clearance (4

of 5 dogs)

[11]

Bunamidine

p-toluene

sulphonate

Taenia

pisiformis
Dogs 25

100%

clearance (3

of 3 dogs)

[11]

Bunamidine

hydroxynapht

hoate

Taenia

pisiformis
Dogs 25 (in food)

94%

clearance (16

of 17 dogs)

[11]

Mechanism of Action
The precise molecular mechanism of action for Bunamidine has not been fully elucidated.

However, it is understood that the drug compromises the integrity of the tapeworm's scolex,

leading to its detachment from the host's intestinal wall. This action is thought to be rapid,

causing irreversible damage to the parasite. The amidine functional group is critical for this

activity. Related amidine compounds are known to act as enzyme inhibitors, particularly against

serine proteases, which could be a potential area of investigation for Bunamidine's anthelmintic

action.[12]
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Synthesis and Characterization
The synthesis of Bunamidine analogs and related amidine derivatives typically follows a multi-

step process. A generalized pathway involves the formation of an imino intermediate from a

nitrile, followed by reaction with a desired amine.
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Caption: Generalized synthesis workflow for Bunamidine analogs.
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Characterization of the final products is typically performed using standard analytical

techniques, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic

Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) to confirm the chemical structure

and purity.[9]

Experimental Protocols
Protocol: In Vivo Anthelmintic Efficacy Study
This generalized protocol is based on methodologies for testing anthelmintics against intestinal

cestodes in a canine model.[4]

Animal Model: Purpose-bred adult dogs are selected and confirmed to be free of existing

parasitic infections.

Experimental Infection: Dogs are experimentally infected with a known number of viable

cestode eggs or larvae (e.g., Echinococcus granulosus). A sufficient period (e.g., 7-12

weeks) is allowed for the parasites to develop into mature or immature adult stages in the

intestine.

Treatment Groups: Animals are randomly assigned to a control group (vehicle only) and at

least two treatment groups receiving different doses of the test compound (e.g., 25 mg/kg

and 50 mg/kg).

Drug Administration: The test compound is administered orally, often in a gelatin capsule or

formulated in a suitable vehicle.[13] Animals are typically fasted before administration.

Post-Treatment Observation: Dogs are monitored for any adverse reactions. All feces are

collected for a set period (e.g., 48-72 hours) to recover and count any expelled parasites.

Necropsy and Worm Count: At the end of the observation period, animals are humanely

euthanized. The entire small intestine is removed, opened, and scraped to recover and count

any remaining parasites.

Efficacy Calculation: Efficacy is calculated as the percentage reduction in the mean worm

burden of the treated group compared to the control group.
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Caption: Workflow for an in vivo anthelmintic efficacy study.
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Protocol: Toxicity Assessment
Toxicology studies are essential to determine the safety profile of new chemical entities. A

tiered approach, starting with acute toxicity, is common. This generalized protocol follows

standard guidelines.[14][15]

Test System: Typically, two mammalian species are used (e.g., a rodent like the Sprague-

Dawley rat and a non-rodent like the Beagle dog).

Acute Toxicity (Dose Range-Finding):

A single, high dose of the compound is administered to a small group of animals.

Animals are observed for 14 days for signs of toxicity and mortality.

This study helps determine the dose range for subsequent studies and identifies potential

target organs of toxicity. The median lethal dose (LD50) may be estimated.[16]

Repeated-Dose Toxicity (Subchronic):

At least three dose levels (low, medium, high) and a control group are used. The low dose

should produce no observable adverse effect (NOAEL).[17]

The compound is administered daily for a set period (e.g., 28 or 90 days).

Observations: Daily clinical observations, weekly body weight and food consumption

measurements.

Clinical Pathology: Blood and urine samples are collected at specified intervals for

hematology and clinical chemistry analysis.

Terminal Procedures: At the end of the study, a full necropsy is performed, organs are

weighed, and tissues are collected for histopathological examination.
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Caption: Tiered workflow for preclinical toxicity assessment.
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Quantitative Structure-Activity Relationship (QSAR)
Insights
QSAR is a computational modeling technique used to correlate the chemical structure of

compounds with their biological activity.[18] For Bunamidine analogs, a QSAR model could

provide valuable insights for designing more potent anthelmintics.

A QSAR study on Bunamidine derivatives would involve:

Data Set Generation: Synthesizing a library of analogs with systematic variations in their

structure.

Biological Testing: Evaluating the anthelmintic activity (e.g., IC50) of each analog using a

standardized assay.

Descriptor Calculation: Calculating various physicochemical and structural properties

(descriptors) for each molecule, such as logP, molar refractivity, steric parameters (Es), and

electronic properties.

Model Building: Using statistical methods like Partial Least Squares (PLS) or machine

learning algorithms to build a mathematical model that relates the descriptors to the

observed biological activity.[18][19]

Model Validation: Testing the model's predictive power using both internal and external

validation sets.

For the Bunamidine scaffold, a QSAR model would likely highlight the importance of lipophilicity

(governed by the alkoxy chain) and steric bulk (from the N-alkyl groups) in determining

anthelmintic potency.
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Caption: Logical workflow of a QSAR study for drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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